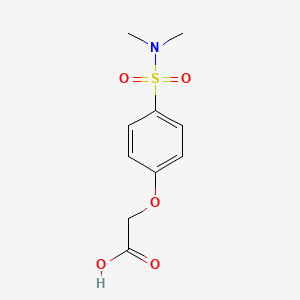

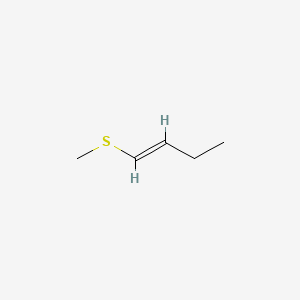

1-Butene, 1-(methylthio)-, (E)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

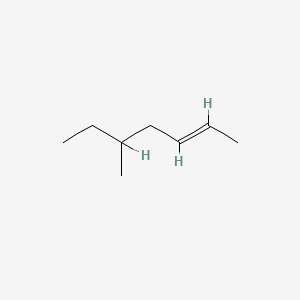

1-(Methylthio)-1-butene, also known as 2-thia-3-hexene or fema 3820, belongs to the class of organic compounds known as thioenol ethers. Thioenol ethers are compounds containing the enol ether functional group, with the formula R3SCR2=CR1. 1-(Methylthio)-1-butene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-(methylthio)-1-butene is primarily located in the membrane (predicted from logP). 1-(Methylthio)-1-butene is a sulfurous tasting compound that can be found in nuts. This makes 1-(methylthio)-1-butene a potential biomarker for the consumption of this food product.

Scientific Research Applications

Chemical Reactions and Synthesis

- The interaction between disilyne and π-bonds, including 1-Butene, has been observed to proceed in a stereospecific manner, leading to specific cyclobutenes. Theoretical calculations suggest a formal [1 + 2] cycloaddition in such reactions, underscoring the significance of 1-Butene in studying complex chemical interactions and synthesis (Kinjo et al., 2007).

- In the realm of chalcogenation, 1-Butene derivatives have shown an interesting resistance to allylic rearrangement, highlighting their utility in exploring the nuances of organic chemical reactions and the synthesis of complex molecules (Levanova et al., 2018).

Material Science and Molecular Design

- Bis(arylthio)ethers containing a trans-2-Butene backbone, closely related to 1-Butene, have been utilized in the design of coordination polymers, offering insights into the construction of complex molecular frameworks. These studies shed light on the interplay between organic ligands and metal salts, paving the way for advancements in material science (Zheng et al., 2005).

Combustion and Energy

- The kinetics of hydrogen atoms reacting with 1-Butene have been thoroughly investigated, providing crucial data for understanding combustion processes and the formation of various hydrocarbons. This research is vital for developing more efficient and cleaner combustion technologies (Manion & Awan, 2015).

- The exploration of low-temperature oxidation of 1-Butene in jet-stirred reactors has helped address discrepancies between experiments and simulations in fuel reactivity, contributing to the improvement of ignition and combustion processes in advanced engines (B. Chen et al., 2020).

Molecular Dynamics and Polymer Science

- Studies on the molecular dynamics in polyethylene and ethylene-1-butene copolymers have utilized NMR methods, offering insights into the structure and dynamics of these materials. This research is crucial for understanding and improving the properties of polymeric materials (Glowinkowski et al., 2002).

Environmental and Health Implications

- Investigations into the antimutagenic potential of natural isothiocyanates against cooked food mutagens have highlighted the importance of 1-Butene derivatives in understanding the mechanisms of mutagenesis and exploring potential chemopreventive agents (Shishu & Kaur, 2009).

properties

CAS RN |

17414-27-6 |

|---|---|

Product Name |

1-Butene, 1-(methylthio)-, (E)- |

Molecular Formula |

C5H10S |

Molecular Weight |

102.2 g/mol |

IUPAC Name |

(E)-1-methylsulfanylbut-1-ene |

InChI |

InChI=1S/C5H10S/c1-3-4-5-6-2/h4-5H,3H2,1-2H3/b5-4+ |

InChI Key |

QOKMHYUWJKXWOV-SNAWJCMRSA-N |

Isomeric SMILES |

CC/C=C/SC |

SMILES |

CCC=CSC |

Canonical SMILES |

CCC=CSC |

density |

0.943- 0.948 |

Other CAS RN |

17414-27-6 32951-19-2 |

physical_description |

pale yellow liquid with an unpeasant odou |

Pictograms |

Flammable |

solubility |

very soluble in alcohol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

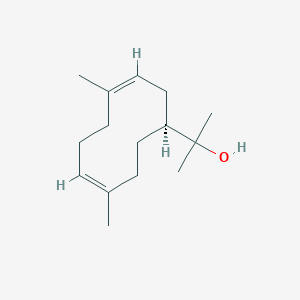

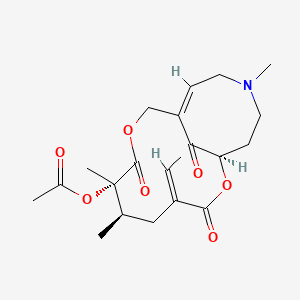

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-But-2-enedioic acid;hexanedioic acid;[8-(hydroxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol](/img/structure/B1638066.png)